N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
Description
N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methoxy group at position 4 and a complex sulfonamido group at position 2.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6S2/c1-13-4-6-14(7-5-13)27(23,24)19(2)16-12-15(8-9-17(16)25-3)26(21,22)18-10-11-20/h4-9,12,18,20H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKQCXUQBYNAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves multiple stepsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide as an anticancer agent.
Case Studies
- MDA-MB-231 Cell Line : The compound was tested on the MDA-MB-231 breast cancer cell line, where significant apoptosis was observed, with a 22-fold increase in annexin V-FITC positivity compared to controls .
Antimicrobial Properties
N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide also exhibits antimicrobial activity. The sulfonamide moiety is known for its ability to interfere with bacterial growth.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes extends beyond cancer and bacteria. It has been investigated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase.
Therapeutic Implications
Inhibitors of α-glucosidase are important in managing diabetes by delaying carbohydrate absorption. Some derivatives of benzenesulfonamide have shown promising results in lowering blood glucose levels in diabetic models, comparable to established medications like glibenclamide .
Other Therapeutic Areas
Beyond cancer and antimicrobial applications, research is ongoing into the use of this compound for other conditions:
- Diabetes Management : As mentioned, derivatives have shown hypoglycemic activity.
- Neurological Disorders : Potential applications in conditions like Alzheimer's disease due to acetylcholinesterase inhibition.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC50/Effectiveness |
|---|---|---|
| Anticancer | Carbonic Anhydrase IX | 10.93 - 25.06 nM |
| Apoptosis Induction | MDA-MB-231 | 22-fold increase |
| Antimicrobial | Bacterial Carbonic Anhydrases | Effective against various strains |
| Diabetes Management | α-glucosidase | Comparable to glibenclamide |
Table 2: Comparative Efficacy of Derivatives
| Compound Name | Target Activity | Observed Effect |
|---|---|---|
| N-(2-hydroxyethyl)-... | Anticancer | Significant apoptosis |
| Derivative A (e.g., 4e) | Antimicrobial | Reduced bacterial growth |
| Derivative B (e.g., thiazole variant) | Diabetes management | Hypoglycemic activity |
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and sulfonylamino groups play a crucial role in its binding to target molecules, leading to the modulation of biological activities. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Compounds
Key Structural Features and Functional Group Variations
The compound’s uniqueness lies in its dual sulfonamide groups and hydroxyethyl substituent. Below is a comparative analysis with structurally related sulfonamides:
Biological Activity
N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide, a compound with a complex structure, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a sulfonamide group, which is known for its role in various biological processes. The presence of the hydroxyethyl and methoxy groups contributes to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 368.46 g/mol |
| CAS Number | 867042-59-9 |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide primarily stems from its interaction with specific biological targets. It exhibits antimicrobial , anti-inflammatory , and antitumor properties, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. For instance, studies have shown its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections.
Case Study: Antimicrobial Efficacy
In a controlled study involving bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. These results indicate strong antimicrobial potential compared to standard antibiotics.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. This suggests a mechanism by which it may reduce inflammation in various disease models.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | |
| Antitumor | Induces apoptosis in cancer cell lines |
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is rapidly absorbed upon administration, with peak plasma concentrations achieved within 1-2 hours. It undergoes extensive metabolism primarily in the liver, yielding several metabolites that may contribute to its overall pharmacological effects.
Toxicology Profile
Toxicological assessments reveal that while the compound shows promise in therapeutic applications, it also poses certain risks. Acute toxicity studies have classified it as harmful if swallowed (H302) and noted skin irritation potential (H315) . Long-term exposure studies are necessary to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 60–80°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of reactants. For example, sulfonamide coupling reactions often demand anhydrous conditions to prevent hydrolysis. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is essential to isolate the product from byproducts like unreacted sulfonyl chlorides or hydroxylated intermediates .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : and NMR (e.g., δ 2.35 ppm for methyl groups in benzenesulfonamide moieties) confirm substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed vs. calculated [M+Na] peaks) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS)?
- Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or diastereomeric impurities. Strategies include:
- Deuterium Exchange Experiments : Identify exchangeable protons (e.g., -OH or -NH) in NMR .
- Isotopic Labeling : Use -labeled precursors to trace nitrogen environments in MS/MS fragmentation .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
Q. How can computational modeling aid in understanding the compound’s reactivity and supramolecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate optimized geometries and electrostatic potential maps to predict sites for nucleophilic/electrophilic attacks .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) using force fields like AMBER or CHARMM .
- Crystal Structure Prediction (CSP) : Compare simulated powder XRD patterns with experimental data to identify polymorphs .
Q. What mechanistic insights govern the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy at pH 2–12 and temperatures 25–80°C. Hydrolysis of sulfonamide bonds is pH-sensitive, with accelerated degradation in acidic/basic conditions .
- Arrhenius Analysis : Determine activation energy () for thermal decomposition using TGA/DSC data .
Experimental Design & Data Analysis
Q. How to design experiments to probe the compound’s role as a building block for complex molecules?
- Methodological Answer :
- Functional Group Compatibility : Test reactions (e.g., Suzuki coupling, click chemistry) to assess compatibility with aryl halides or azides. For example, nitro groups may require protection during amidation .
- Cross-Coupling Optimization : Screen catalysts (e.g., Pd(PPh)) and ligands (XPhos) in inert atmospheres to minimize side reactions .
Q. What advanced techniques characterize non-covalent interactions (e.g., hydrogen bonding) in crystalline forms?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Resolve hydrogen-bonding networks (e.g., N–H···O interactions between sulfonamide and methoxy groups) .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π interactions) using software like CrystalExplorer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
